molecular formula C6H8BrF3 B13637989 1-Bromo-3-(trifluoromethyl)cyclopentane

1-Bromo-3-(trifluoromethyl)cyclopentane

Cat. No.: B13637989
M. Wt: 217.03 g/mol
InChI Key: ODLVCEJXSQMGSK-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethyl)cyclopentane is an organic compound with the chemical formula C7H8BrF3. It belongs to the class of halogenated cyclopentanes and is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a cyclopentane ring

Preparation Methods

The synthesis of 1-Bromo-3-(trifluoromethyl)cyclopentane typically involves the bromination of 3-(trifluoromethyl)cyclopentane. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The reaction is carried out at a specific temperature to ensure the selective bromination at the desired position on the cyclopentane ring .

Industrial production methods may involve more advanced techniques, including continuous flow reactors and the use of more efficient catalysts to enhance yield and purity. These methods are designed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

1-Bromo-3-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to remove the bromine atom and form 3-(trifluoromethyl)cyclopentane.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the cyclopentane ring, leading to the formation of cyclopentanone derivatives.

Scientific Research Applications

1-Bromo-3-(trifluoromethyl)cyclopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trifluoromethyl)cyclopentane involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable intermediates during chemical reactions. These interactions can influence various pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethyl)cyclopentane can be compared with other halogenated cyclopentanes, such as:

    1-Bromo-3-fluorocyclopentane: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

    1-Chloro-3-(trifluoromethyl)cyclopentane: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.

    1-Iodo-3-(trifluoromethyl)cyclopentane:

The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which impart distinct reactivity and stability compared to other similar compounds.

Biological Activity

1-Bromo-3-(trifluoromethyl)cyclopentane is an organofluorine compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a cyclopentane ring. Its unique structural properties make it of interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The structural formula of this compound is as follows:

C5H6BrF3\text{C}_5\text{H}_6\text{BrF}_3

The trifluoromethyl group enhances the lipophilicity and stability of the compound, influencing its reactivity and interactions within biological systems. The presence of bromine also contributes to its unique chemical behavior.

This compound's biological activity is attributed to its ability to interact with specific molecular targets. The bromine atom and trifluoromethyl group facilitate the formation of stable intermediates during chemical reactions, which can influence various biochemical pathways. Notably, these interactions may lead to enzyme inhibition and receptor binding, making it a candidate for pharmaceutical applications.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups can demonstrate potent antibacterial activity against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 4.88 µg/mL .

Anticancer Potential

The anticancer activity of this compound and its derivatives has been explored through various studies. For example, certain fluorinated compounds have shown IC50 values lower than standard chemotherapeutic agents like Doxorubicin against multiple human cancer cell lines. This suggests that the trifluoromethyl substituent may enhance the efficacy of these compounds in targeting cancer cells .

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-3-fluorocyclopentaneAromatic ring with fluorine substituentDifferent reactivity due to fluorine
1-Chloro-3-(trifluoromethyl)cyclopentaneContains chlorine instead of bromineVarying stability and reactivity
(3R)-3-bromo-1,1-difluoro-cyclopentaneContains two fluorine atomsAltered electronic properties

These comparisons highlight how this compound stands out due to its specific structural arrangement and functional groups, influencing its chemical behavior and potential applications in various fields .

Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of several trifluoromethyl-substituted compounds against resistant bacterial strains. The results demonstrated that compounds similar to this compound exhibited significant activity, with some achieving MIC values comparable to established antibiotics .

Study 2: Anticancer Efficacy

In another investigation, researchers synthesized a series of fluorinated compounds based on the structure of this compound. These compounds were tested against various cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction. Notably, the down-regulation of key oncogenes was observed in treated cells, indicating a potential mechanism for anticancer activity .

Properties

Molecular Formula

C6H8BrF3

Molecular Weight

217.03 g/mol

IUPAC Name

1-bromo-3-(trifluoromethyl)cyclopentane

InChI

InChI=1S/C6H8BrF3/c7-5-2-1-4(3-5)6(8,9)10/h4-5H,1-3H2

InChI Key

ODLVCEJXSQMGSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(F)(F)F)Br

Origin of Product

United States

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